2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid
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Overview
Description
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is an organic compound that features a pyridine ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid typically involves the reaction of 2-aminomethylpyridine with an appropriate aldehyde, followed by reduction and subsequent acidification. For example, one method involves the following steps:
Condensation Reaction: 2-aminomethylpyridine is reacted with an aldehyde to form an imine intermediate.
Reduction: The imine intermediate is reduced using sodium borohydride (NaBH4) to yield the corresponding amine.
Acidification: The amine is then acidified to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines.
Scientific Research Applications
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used as an intermediate in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the amino acid backbone can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with an amino group instead of a methyl group.
2,2’-Dipicolylamine: Contains two pyridine rings and is used as a ligand in coordination chemistry.
Uniqueness
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and an amino acid backbone makes it versatile for various applications .
Biological Activity
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (also known as a pyridine derivative) has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.20 g/mol
- CAS Number : 82512145
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Enzyme Inhibition
One of the significant areas of interest is the compound's ability to inhibit specific enzymes involved in pathological processes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibitors of CDKs are valuable in treating various cancers and inflammatory diseases .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 13.40 |
Pseudomonas aeruginosa | 11.29 |
These results indicate that the compound could be a potential candidate for developing new antimicrobial agents .
Case Study 1: Antitumor Activity
A study focused on the antitumor effects of pyridine derivatives, including this compound, demonstrated that it could inhibit the proliferation of cancer cells through CDK inhibition. The study reported a significant reduction in cell viability in various cancer cell lines treated with this compound compared to untreated controls .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of pyridine-based compounds on glutamatergic neurotransmission dysfunction, which is implicated in neurological diseases such as epilepsy. The findings suggested that these compounds could modulate neurotransmitter release and exhibit protective effects against excitotoxicity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The inhibition of CDKs disrupts cell cycle progression, leading to reduced cell proliferation in cancerous tissues. Additionally, its antimicrobial effects may stem from disrupting bacterial cell wall synthesis or function.
Properties
IUPAC Name |
2-methyl-2-(pyridin-2-ylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,8(12)13)11-7-5-3-4-6-10-7/h3-6H,1-2H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWFOKMJCNTDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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